1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[1-(4-bromophenyl)cyclopropyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-8(13)11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYNFBLXGWMIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with cyclopropylmethyl ketone in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogen Substituents : Bromine (Br) and chlorine (Cl) are electron-withdrawing groups, but Br’s larger atomic radius increases steric hindrance and polarizability compared to Cl . Fluorine (F) in 1-[(1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropyl]ethan-1-one enhances lipophilicity and metabolic stability, critical in drug design .
- Aromatic Substitutions : The p-tolyl group in 3i introduces electron-donating effects, altering reactivity in cyclopropanation reactions compared to bromophenyl derivatives .
Crystallographic and Physical Properties
- Crystal Data : 1-((1S,2S)-2-(4-Bromophenyl)cyclopropyl)-2-phenylethan-1-one (5d, C₁₇H₁₅BrO) crystallizes in an orthorhombic system (space group P2₁2₁2₁), with unit cell dimensions a = 5.8732 Å . Comparable data for the base compound is unavailable, but halogenated analogs often exhibit higher melting points due to stronger intermolecular forces.
Biological Activity
1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-one, a cyclopropyl ketone derivative characterized by the presence of a bromophenyl group, has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is represented by the molecular formula C11H11BrO and has been investigated for its reactivity and interactions with biological systems.
The compound can act as an electrophile , interacting with nucleophilic sites on biomolecules, which may modulate various biological pathways. This interaction is crucial for its potential therapeutic effects, particularly in fields like medicinal chemistry and pharmacology.
Types of Reactions
- Oxidation : Converts the ketone to carboxylic acids or aldehydes.
- Reduction : Can reduce the ketone group to an alcohol.
- Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
Antimicrobial Properties
Research indicates that halogenated compounds, including those with bromine substitutions, often exhibit significant antimicrobial activity. In particular, studies have shown that similar compounds with halogen groups demonstrate effective inhibition against various strains of bacteria and fungi. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| 4-Bromo derivatives | Various | Gram-positive bacteria |
Anticancer Activity
The compound's potential anticancer properties are under investigation, particularly its effects on cancer cell lines such as HEPG2 (liver cancer) and A549 (lung cancer). Preliminary findings suggest that modifications to the compound can enhance its cytotoxic effects. For example, structural analogs have been shown to induce apoptosis in cancer cells via caspase activation pathways .
Case Studies
- Antibacterial Activity Study : A study involving various pyrrolidine derivatives indicated that halogen substitutions significantly enhanced antibacterial efficacy. The presence of bromine in related compounds was linked to increased activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In vitro tests on derivatives of this compound demonstrated promising results in inhibiting cell proliferation in cancer models, with some compounds exhibiting EC50 values lower than traditional chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-one?
The synthesis typically involves cyclopropanation and ketone functionalization. A key method includes:
- Friedel-Crafts acylation : Using 4-bromophenyl precursors with acetyl chloride and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .
- Palladium-catalyzed cross-coupling : For cyclopropane ring formation, Suzuki-Miyaura coupling with boronic acids or Stille coupling with organotin reagents can be employed (e.g., 70–85°C, toluene/water biphasic system) .
Optimization parameters : Temperature (60–100°C), solvent polarity (toluene vs. DMF), and catalyst loading (1–5 mol%) significantly affect yield and purity.
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR :
- X-ray crystallography : Resolves stereochemistry (e.g., trans/cis cyclopropane configuration) and bond angles .
- HRMS : Confirm molecular formula (e.g., C₁₁H₁₁BrO⁺: theoretical 255.0004, observed 255.0001) .
Advanced Questions
Q. What strategies enable enantioselective synthesis of chiral this compound derivatives?
- Kinetic resolution : Use chiral auxiliaries or catalysts (e.g., gold(I) complexes) to differentiate enantiomers during cyclopropanation .
- Asymmetric catalysis : Chiral phosphine ligands (e.g., Xantphos) in palladium-catalyzed reactions yield enantiomeric excess (ee >90%) .
Key data :
| Method | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| Gold(I)-catalyzed | 95 | 85 | |
| Palladium/Xantphos | 92 | 78 |
Q. How can computational modeling predict the reactivity and biological interactions of this compound?
- DFT calculations : Optimize transition states for cyclopropanation (e.g., activation energy ~25 kcal/mol) .
- Molecular docking : Simulate binding to biological targets (e.g., CYP450 enzymes) using AutoDock Vina. The cyclopropane moiety shows steric complementarity to hydrophobic pockets .
- MD simulations : Assess stability in aqueous vs. lipid membranes (e.g., logP ~2.8 predicts moderate blood-brain barrier penetration) .
Q. How can reaction mechanisms be elucidated for transformations involving this compound?
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer in acid/base-mediated reactions .
- In situ IR spectroscopy : Monitor carbonyl group reactivity (e.g., ketone reduction to alcohol at 1700 cm⁻¹ → 3400 cm⁻¹) .
- Kinetic isotope effects (KIE) : Compare rates of ¹²C vs. ¹³C isotopologues to identify rate-determining steps .
Intermediate-Advanced Questions
Q. What are the structure-activity relationships (SAR) for derivatives of this compound in biological systems?
- Electron-withdrawing groups : Bromine at the para position enhances electrophilicity, improving binding to nucleophilic enzyme residues (e.g., IC₅₀ = 1.2 µM vs. 8.7 µM for non-brominated analogs) .
- Cyclopropane rigidity : Restricts conformational flexibility, increasing selectivity for planar binding sites (e.g., kinase inhibitors) .
Key modification examples :
| Derivative | Biological Activity | Reference |
|---|---|---|
| 4'-Chloro analog | Anticancer (HeLa IC₅₀ 5 µM) | |
| 3-Fluoro substitution | Antifungal (C. albicans MIC 10 µg/mL) |
Q. How can contradictions in literature data on reaction yields or biological activity be resolved?
- Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, yields >90% in Pd-catalyzed reactions may require rigorous exclusion of oxygen .
- Dose-response validation : Re-evaluate biological assays with controlled cell lines and standardized protocols (e.g., MTT assay vs. ATP luminescence) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
